molecular formula C12H20O2 B13796415 (-)-trans-Myrtanyl acetate

(-)-trans-Myrtanyl acetate

Cat. No.: B13796415
M. Wt: 196.29 g/mol
InChI Key: UWHRPSXEBAXLDR-DCAQKATOSA-N
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Description

(-)-trans-Myrtanyl acetate: is a naturally occurring organic compound found in essential oils of various plants. It is an ester formed from myrtenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Myrtanyl acetate typically involves the esterification of myrtenol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of myrtenol to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: (-)-trans-Myrtanyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield myrtenol and acetic acid.

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound back to myrtenol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Myrtenol and acetic acid.

    Oxidation: Various oxidized derivatives of myrtenol.

    Reduction: Myrtenol.

Scientific Research Applications

Chemistry: (-)-trans-Myrtanyl acetate is used as a starting material for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new antimicrobial agents.

Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of (-)-trans-Myrtanyl acetate involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membranes of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential cellular processes in microbes.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Methyl acetate: Similar in structure and used in various industrial applications.

    Isoamyl acetate: Known for its banana-like aroma and used in flavorings.

Uniqueness: (-)-trans-Myrtanyl acetate is unique due to its specific structure and the presence of the myrtenol moiety. This gives it distinct chemical and physical properties, making it valuable in specific applications, particularly in the fragrance and flavor industries.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1

InChI Key

UWHRPSXEBAXLDR-DCAQKATOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CC(=O)OCC1CCC2CC1C2(C)C

Origin of Product

United States

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